![molecular formula C18H26N2O4S B5325605 1-[(4-isopropylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5325605.png)
1-[(4-isopropylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine
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Overview
Description
1-[(4-isopropylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as Sulfamethoxazole, is a synthetic antibiotic used in the treatment of various bacterial infections. It is a member of the sulfonamide class of antibiotics and is commonly used in combination with trimethoprim to treat a wide range of bacterial infections.
Mechanism of Action
1-[(4-isopropylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazinezole works by inhibiting the synthesis of folic acid, a necessary component for bacterial growth and reproduction. It does this by competitively inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects:
1-[(4-isopropylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazinezole has been shown to have a number of biochemical and physiological effects on the body. It can cause a decrease in the levels of folic acid in the body, which can lead to anemia and other health problems. It can also cause allergic reactions in some individuals, and can interact with other medications.
Advantages and Limitations for Lab Experiments
1-[(4-isopropylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazinezole is a commonly used antibiotic in laboratory experiments due to its effectiveness against a wide range of bacteria. However, it is important to note that it can interact with other compounds and medications, and may have varying levels of effectiveness depending on the specific bacteria being targeted.
Future Directions
There are a number of potential future directions for research on sulfamethoxazole. These include investigating its potential use in the treatment of other diseases such as malaria and toxoplasmosis, as well as exploring its interactions with other compounds and medications. Additionally, further research could be done to better understand the biochemical and physiological effects of sulfamethoxazole on the body.
Synthesis Methods
1-[(4-isopropylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazinezole is synthesized by the reaction of 4-isopropylbenzenesulfonyl chloride with piperazine in the presence of tetrahydro-2-furanone. The reaction is carried out under reflux conditions in a suitable solvent such as chloroform or dichloromethane.
Scientific Research Applications
1-[(4-isopropylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazinezole has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria. It has also been investigated for its potential use in the treatment of other diseases such as malaria and toxoplasmosis.
properties
IUPAC Name |
oxolan-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-14(2)15-5-7-16(8-6-15)25(22,23)20-11-9-19(10-12-20)18(21)17-4-3-13-24-17/h5-8,14,17H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATULIXOTKIBDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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